

role of H-151 in innate immunity studies

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An In-depth Technical Guide to **H-151** in Innate Immunity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. **H-151** is a potent and selective small-molecule inhibitor of STING, offering a valuable tool for researchers studying innate immunity and a potential therapeutic agent for STING-driven pathologies. This technical guide provides an in-depth overview of **H-151**, including its mechanism of action, comprehensive experimental protocols for its use in innate immunity studies, and a summary of key quantitative data.

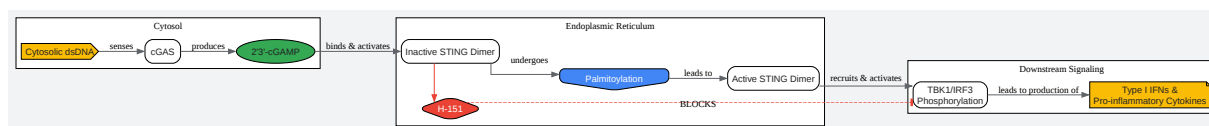
Introduction to H-151

H-151 is a synthetic indole-derivative that acts as a potent, irreversible, and selective antagonist of both human and murine STING.[1] It has demonstrated significant efficacy in reducing STING-mediated pro-inflammatory cytokine production in various in vitro and in vivo models.[2][3] Its utility extends across numerous research areas, including autoimmune diseases, infectious diseases, and oncology, where the STING pathway plays a pivotal role.

Mechanism of Action

H-151 exerts its inhibitory effect through a specific covalent modification of the STING protein. It selectively binds to cysteine residue 91 (Cys91) located in the transmembrane domain of STING.[1] This covalent binding physically obstructs the palmitoylation of STING, a critical post-translational modification required for its activation.[1] By preventing palmitoylation, **H-151** inhibits the subsequent clustering of STING at the endoplasmic reticulum and its translocation to the Golgi apparatus, thereby blocking downstream signaling events, including the phosphorylation of TBK1 and IRF3, and the production of type I interferons and other pro-inflammatory cytokines.[1][4]

Below is a diagram illustrating the mechanism of action of **H-151** in the cGAS-STING signaling pathway.



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Caption: Mechanism of **H-151** in the cGAS-STING pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **H-151** from various studies.

Table 1: In Vitro Efficacy of H-151

Cell Line	Activator	Assay	IC50 / Effective Concentration	Reference
MEF	cGAMP	IFN- β Reporter	138 nM	[5]
BMDMs	cGAMP	IFN- β Reporter	109.6 nM	[5]
HFF	cGAMP	IFN- β Reporter	134.4 nM	[5]
293T-hSTING	2'3'-cGAMP	IFN- β Reporter	1.04 μ M	[6]
293T-mSTING	2'3'-cGAMP	IFN- β Reporter	0.82 μ M	[6]
RAW264.7	rmCIRP (1 μ g/mL)	IFN- β ELISA	1-2 μ M (57-74% inhibition)	[1]
THP-1	cGAMP	IP-10 ELISA	~0.2 μ M	[7]

Table 2: In Vivo Administration of H-151

Animal Model	Disease Model	Dosage	Route of Administration	Observed Effects	Reference
C57BL/6 Mice	Intestinal Ischemia-Reperfusion	10 mg/kg	Intraperitoneal	Reduced serum LDH, AST, IL-1 β , and IL-6; improved survival	[1]
Trex1-/- Mice	Autoimmune Disease Model	750 nmol/mouse (daily for 7 days)	Intraperitoneal	Reduced IFN- β reporter activity	[5]
C57BL/6J Mice	Sepsis-induced Acute Kidney Injury	Not specified	Intraperitoneal	Reduced blood creatinine and urea nitrogen; decreased inflammatory cytokines	[4]
Psoriatic Mice	Imiquimod-induced Psoriasis	Not specified	Topical	Attenuated skin lesions; suppressed IL-17, IL-23, and IL-6	[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving **H-151**.

In Vitro Inhibition of STING Activation in Macrophages

This protocol describes how to assess the inhibitory effect of **H-151** on STING activation in RAW264.7 murine macrophages.

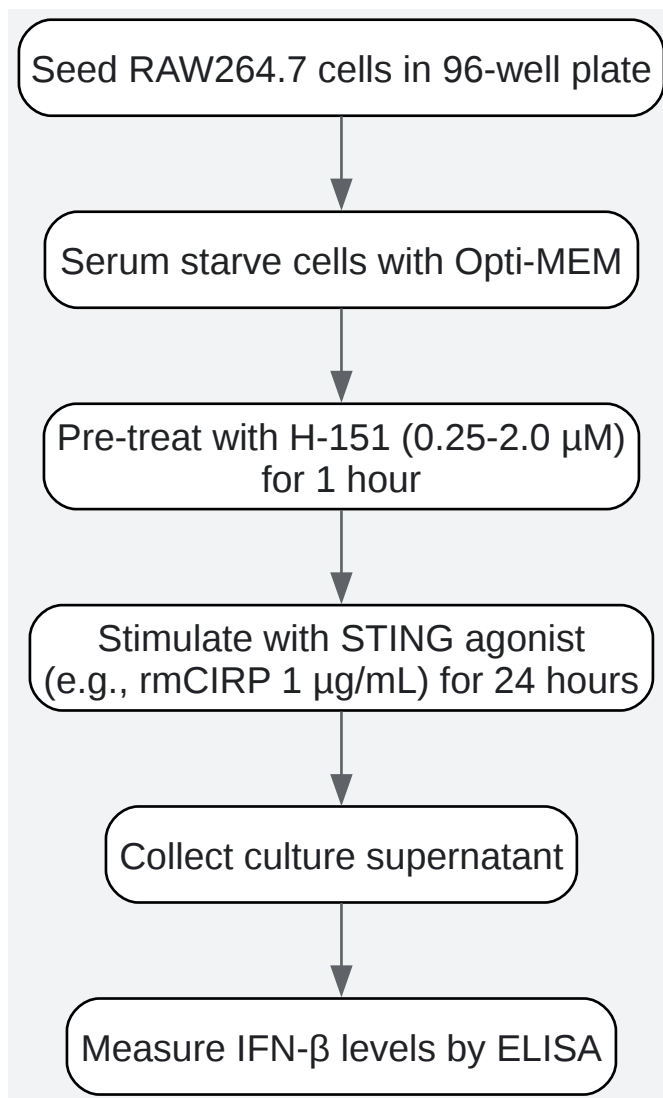
Materials:

- RAW264.7 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM
- **H-151** (InvivoGen, cat. no. inh-h151)
- Recombinant murine Cold-Inducible RNA-Binding Protein (rmCIRP) or other STING agonist (e.g., cGAMP)
- 96-well tissue culture plates
- ELISA kit for murine IFN- β (PBL Assay Science, cat. no. 42400)

Procedure:

- **Cell Seeding:** Seed RAW264.7 cells in a 96-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Serum Starvation:** The next day, gently aspirate the culture medium and replace it with serum-free Opti-MEM.
- **H-151 Pre-treatment:** Prepare a stock solution of **H-151** in DMSO. Dilute **H-151** in Opti-MEM to final concentrations ranging from 0.25 μ M to 2.0 μ M. Add the diluted **H-151** to the respective wells and incubate for 1 hour.^[1] Include a vehicle control (DMSO).
- **STING Activation:** Prepare a solution of rmCIRP at 1 μ g/mL (or another STING agonist at the desired concentration) in Opti-MEM. Add the agonist to the wells (except for the unstimulated control wells) and incubate for 24 hours.^[1]
- **Supernatant Collection:** After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
- **IFN- β ELISA:** Measure the concentration of IFN- β in the culture supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Workflow Diagram:



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Caption: In vitro **H-151** inhibition workflow.

Western Blot Analysis of STING Pathway Activation

This protocol details the procedure for analyzing the phosphorylation of key STING pathway proteins, such as TBK1 and IRF3, following **H-151** treatment.

Materials:

- Treated cell lysates or tissue homogenates

- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti- β -actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Lysate Preparation:** Lyse cells or homogenize tissues in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies (e.g., anti-p-TBK1, anti-STING) overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β -actin.

In Vivo Administration of H-151 in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of **H-151** in a mouse model of inflammation.

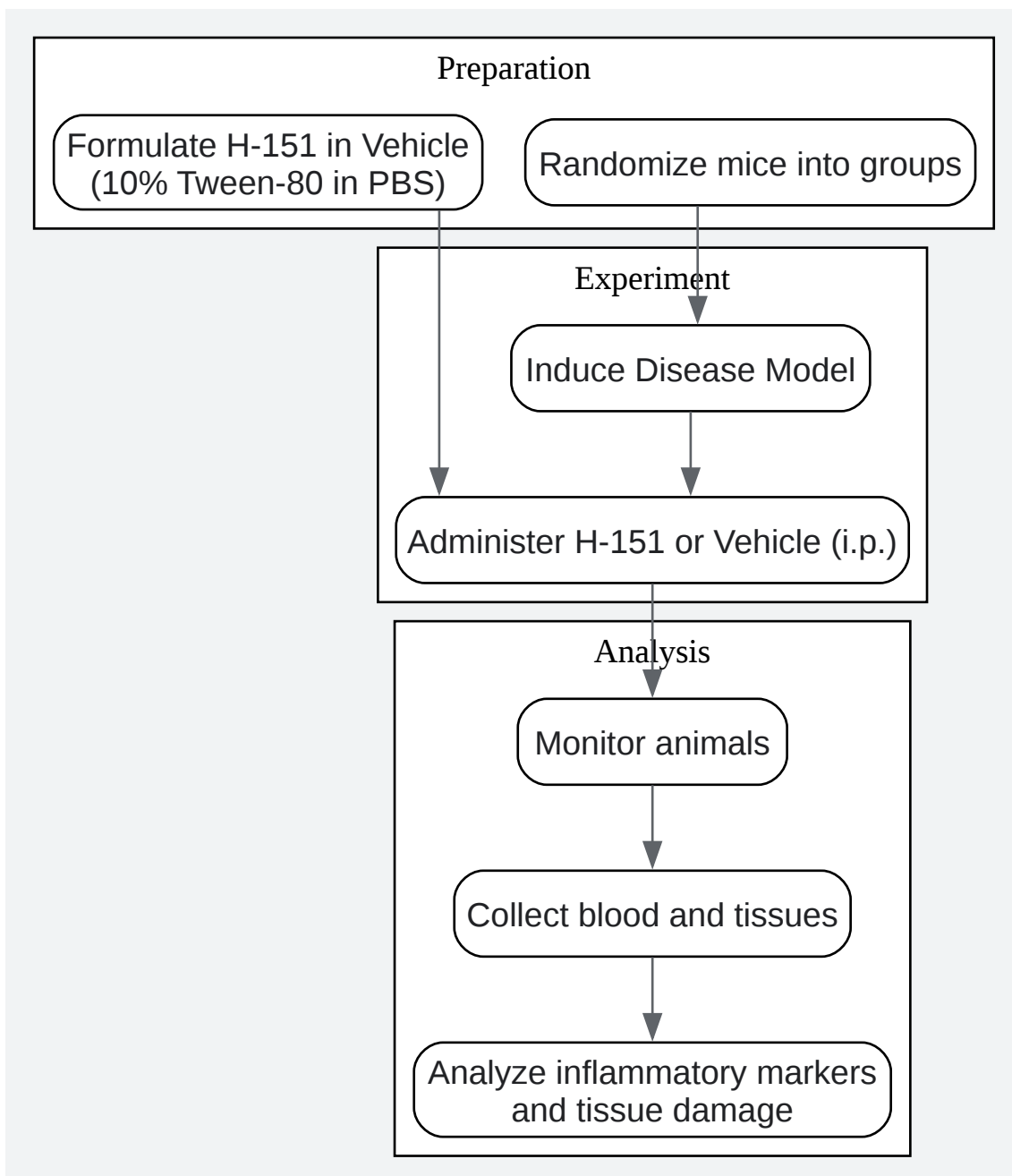
Materials:

- **H-151**
- Tween-80
- Phosphate-Buffered Saline (PBS)
- Male C57BL/6 mice

Procedure:

- **H-151** Formulation: Prepare a 10% Tween-80 solution in PBS. Dissolve **H-151** in this vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, dissolve 0.25 mg of **H-151** in a suitable volume, typically 200-250 μ L).[\[1\]](#)
- Animal Grouping: Randomly assign mice to treatment groups (e.g., sham, vehicle control, **H-151** treatment).
- Induction of Disease Model: Induce the disease model of interest (e.g., intestinal ischemia-reperfusion, sepsis).[\[1\]](#)[\[4\]](#)
- **H-151** Administration: At the appropriate time point (e.g., at the time of reperfusion), administer the prepared **H-151** solution or vehicle via intraperitoneal injection.[\[1\]](#)
- Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the endpoint, collect blood and/or tissues for analysis of inflammatory markers and tissue damage.

Logical Relationship Diagram:



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Caption: Logical flow of an in vivo **H-151** study.

Conclusion

H-151 is a powerful and specific tool for investigating the role of the STING pathway in innate immunity. Its well-defined mechanism of action and proven efficacy in a range of preclinical models make it an invaluable asset for researchers in academia and industry. The protocols and data presented in this guide are intended to facilitate the effective use of **H-151** in studies

aimed at understanding and targeting STING-mediated inflammation. As research in this field continues to evolve, **H-151** will undoubtedly play a crucial role in elucidating the complexities of innate immunity and in the development of novel therapeutics for a host of inflammatory disorders.

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